molecular formula C27H46O2 B121490 22(S)-Hydroxycholesterol CAS No. 22348-64-7

22(S)-Hydroxycholesterol

Cat. No.: B121490
CAS No.: 22348-64-7
M. Wt: 402.7 g/mol
InChI Key: RZPAXNJLEKLXNO-GFKLAVDKSA-N
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Description

(22S)-22-Hydroxycholesterol is a naturally occurring oxysterol, a derivative of cholesterol. It is characterized by the presence of a hydroxyl group at the 22nd carbon position in the sterol backbone. This compound plays a significant role in various biological processes, including cholesterol metabolism and regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22(S)-Hydroxycholesterol typically involves the hydroxylation of cholesterol. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 22nd position. This enzymatic reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms are cultured under controlled conditions to optimize the yield of the desired oxysterol.

Chemical Reactions Analysis

Types of Reactions: (22S)-22-Hydroxycholesterol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 22(S)-Hydroxycholesterol, each with distinct biological activities.

Scientific Research Applications

(22S)-22-Hydroxycholesterol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other bioactive molecules.

    Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.

    Medicine: Research has shown that 22(S)-Hydroxycholesterol can influence the expression of genes involved in lipid metabolism and inflammation, making it a potential therapeutic target.

    Industry: It is used in the production of pharmaceuticals and as a biochemical tool in various assays.

Mechanism of Action

The mechanism of action of 22(S)-Hydroxycholesterol involves its interaction with nuclear receptors such as liver X receptors (LXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses. This regulation occurs through the activation of specific signaling pathways that control gene transcription.

Comparison with Similar Compounds

    (25S)-25-Hydroxycholesterol: Another oxysterol with a hydroxyl group at the 25th position.

    (24S)-24-Hydroxycholesterol: Hydroxylated at the 24th position, involved in brain cholesterol metabolism.

    (27S)-27-Hydroxycholesterol: Hydroxylated at the 27th position, known for its role in immune regulation.

Uniqueness: (22S)-22-Hydroxycholesterol is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other oxysterols. Its ability to modulate gene expression through LXRs sets it apart from other similar compounds, making it a valuable molecule in both research and therapeutic contexts.

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313409
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17954-98-2, 22348-64-7
Record name (22R)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,22-diol, (3beta,22R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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